2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(2-methoxyphenyl)methyl]acetamide
Description
The compound 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(2-methoxyphenyl)methyl]acetamide features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocycle known for its relevance in medicinal chemistry due to kinase inhibition and nucleic acid interactions. Key structural elements include:
- A 4-oxo moiety, which may facilitate hydrogen bonding with biological targets.
- A 7-phenyl substituent, enhancing aromatic interactions in binding pockets.
- An N-(2-methoxybenzyl)acetamide side chain, providing polarity and structural diversity for receptor specificity.
Properties
IUPAC Name |
2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-3-4-14-29-18-28-24-21(19-10-6-5-7-11-19)16-30(25(24)26(29)32)17-23(31)27-15-20-12-8-9-13-22(20)33-2/h5-13,16,18H,3-4,14-15,17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJZIVGWHNEIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(2-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the butyl, phenyl, and methoxybenzyl acetamide groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the compound, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Structural Features
The unique arrangement of functional groups within this compound imparts specific chemical and biological properties. The pyrrolopyrimidine core is fused with butyl and phenyl substituents, enhancing its interaction with biological targets.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolopyrimidine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of Butyl and Phenyl Groups : Alkylation and arylation reactions are employed to incorporate these groups.
- Formation of the Acetamide Moiety : This final step is achieved through amidation reactions.
Optimizing these synthetic routes can enhance yield and purity, potentially utilizing catalysts and advanced purification techniques.
Anticancer Properties
Research indicates that derivatives of pyrrolopyrimidine compounds can exhibit significant anticancer activities. For instance, studies have shown that similar compounds inhibit GARTase , an enzyme critical for purine biosynthesis, which can lead to reduced tumor cell proliferation.
Case Study: GARTase Inhibition
A related study reported that compounds with similar structures demonstrated IC50 values as low as 1.7 nM against human tumor cell lines, indicating potent anticancer activity.
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses.
Case Study: COX Inhibition
Inhibitory assays have shown that related compounds can effectively suppress COX enzyme activity with IC50 values comparable to established anti-inflammatory drugs such as celecoxib.
Mechanism of Action
The mechanism of action of 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(2-methoxyphenyl)methyl]acetamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[3,2-d]pyrimidine Derivatives
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
- Core Structure : Shares the pyrrolo[3,2-d]pyrimidine backbone with the target compound.
- Key Differences :
- Substituents :
- A 4-chlorophenyl group at position 3 vs. the target’s 3-butyl group.
- A dipentylamino group at position 2 vs. the target’s unsubstituted position 2.
- A 7-carboxylate ester vs. the target’s acetamide side chain.
- Physicochemical Implications :
- The dipentylamino group may enhance basicity and solubility in acidic environments. Synthetic Route: Synthesized via single-crystal X-ray validated methods, suggesting a stable crystalline form.
General Trends in Pyrrolo[3,2-d]pyrimidines
- 4-Oxo Group : Present in both compounds, this moiety is critical for hydrogen bonding in kinase inhibition.
- Aromatic Substituents : The target’s 7-phenyl group and the analog’s 4-chlorophenyl group suggest divergent binding preferences (e.g., hydrophobic vs. halogen-bonding interactions).
Acetamide Derivatives
N-Benzyl-2-cyano-acetamide (3d) and Related Compounds ()
- Core Structure : Simple acetamide derivatives lacking the pyrrolo[3,2-d]pyrimidine core.
- Key Differences :
- Substituents :
- The target’s 2-methoxybenzyl group vs. benzyl, cyclohexyl, or nitro-phenyl groups in analogs.
- A cyano group in analogs vs. the target’s pyrrolopyrimidine-linked acetamide. Functional Implications:
- The 2-methoxy group in the target may improve metabolic stability compared to nitro or unsubstituted benzyl groups.
- Cyano-acetamides are typically intermediates in coumarin synthesis (as in ), whereas the target’s structure suggests direct bioactivity.
Pyrimido[4,5-d]pyrimidinones
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b) ()
- Core Structure: Pyrimido[4,5-d]pyrimidinone, a tricyclic system vs. the target’s bicyclic core.
- Key Differences :
- Substituents :
- A 4-methylpiperazinyl-methoxyphenyl side chain vs. the target’s 2-methoxybenzyl group.
- An acrylamide linker vs. the target’s acetamide.
- Biological Relevance : The piperazine moiety may enhance solubility and CNS penetration, while the acrylamide could enable covalent binding to targets.
Structural and Functional Comparison Table
Biological Activity
The compound 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(2-methoxyphenyl)methyl]acetamide is a pyrrolo[3,2-d]pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory effects, kinase inhibition, and its potential therapeutic applications.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those structurally related to the target compound. For instance, compounds derived from pyrimidine scaffolds have shown significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to the standard anti-inflammatory drug celecoxib, suggesting promising therapeutic potential in managing inflammatory conditions .
Table 1: COX-2 Inhibition Potency of Pyrimidine Derivatives
Kinase Inhibition
Pyrrolo[3,2-d]pyrimidine derivatives have also been explored as inhibitors of various kinases, particularly those involved in cancer signaling pathways. For example, compounds designed from this scaffold have been tested against RET kinase, which is implicated in several types of cancer. These studies revealed that certain derivatives exhibited low nanomolar potency against both wild-type and drug-resistant mutant forms of RET .
Table 2: RET Kinase Inhibition by Pyrrolo[3,2-d]pyrimidine Derivatives
Structure-Activity Relationship (SAR)
A detailed investigation into the structure-activity relationships of pyrrolo[3,2-d]pyrimidines has been conducted to optimize their biological activity. Modifications at various positions on the pyrimidine ring significantly influence their potency and selectivity for specific targets. For instance, variations in substituents on the phenyl rings or alterations in the acetamide moiety can enhance inhibitory effects against specific kinases while reducing off-target activity .
Case Studies and Research Findings
Several case studies have illustrated the therapeutic potential of pyrrolo[3,2-d]pyrimidine derivatives:
- Inhibition of Tumor Growth : A study demonstrated that a specific derivative inhibited the growth of RET-driven non-small cell lung cancer (NSCLC) cell lines with a GI50 value of approximately and , indicating potent anticancer activity .
- Neuroinflammatory Disorders : Another derivative was shown to inhibit myeloperoxidase (MPO), an enzyme linked to neuroinflammatory processes, suggesting its utility in treating conditions like Alzheimer's disease and multiple sclerosis .
Q & A
Q. What synthetic strategies are effective for constructing the pyrrolo[3,2-d]pyrimidine core in this compound?
The pyrrolo[3,2-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, a related compound (ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) was prepared using a Pd-catalyzed coupling reaction followed by acid-mediated cyclization . Key steps include:
- Step 1 : Suzuki-Miyaura coupling to introduce aryl groups.
- Step 2 : Cyclization under acidic conditions (e.g., HCl in ethanol) to form the fused ring system.
- Step 3 : Functionalization of the acetamide side chain via nucleophilic substitution or amide coupling .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
- Spectroscopy : Confirm structure via - and -NMR to verify substituent positions (e.g., phenyl and butyl groups). Key NMR signals include aromatic protons (δ 7.2–7.8 ppm) and the 4-oxo carbonyl (δ 165–170 ppm in -NMR) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] expected at ~500–550 Da).
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) due to the compound’s pyrrolopyrimidine motif, which often targets ATP-binding sites .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at concentrations ranging from 1 nM to 100 μM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modify substituents : Replace the 3-butyl group with branched alkyl chains (e.g., isopentyl) to enhance lipophilicity and membrane permeability.
- Vary the acetamide moiety : Substitute the 2-methoxyphenylmethyl group with electron-withdrawing groups (e.g., Cl, F) to improve binding affinity. SAR data from a related compound (N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide) showed that halogenation increased target engagement by 30% .
- Table 1 : SAR of pyrrolo[3,2-d]pyrimidine derivatives:
| Substituent (R) | IC (nM) | Selectivity Index |
|---|---|---|
| Butyl | 120 | 5.2 |
| Isopentyl | 85 | 8.7 |
| Cyclohexyl | 210 | 3.1 |
Q. What computational methods predict this compound’s binding mode to target proteins?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR or Aurora A). A pyrrolo[2,3-d]pyrimidine analog showed hydrogen bonding with kinase hinge regions (e.g., Met769 in EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on RMSD (<2 Å) and binding free energy (ΔG ≤ -10 kcal/mol) .
Q. How can synthetic challenges (e.g., low yields in cyclization steps) be mitigated?
- Catalyst optimization : Use Pd(OAc) with SPhos ligand to improve coupling efficiency (yields increased from 45% to 72% in a related synthesis) .
- Solvent screening : Replace DMF with 2-methyltetrahydrofuran to enhance reaction homogeneity and reduce byproducts .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to resolve conflicting results?
- Case : One study reported IC = 50 nM against PDE4B, while another found no activity at 1 μM.
- Resolution :
Verify assay conditions (e.g., ATP concentration, pH).
Check compound stability (e.g., HPLC post-assay to detect degradation).
Confirm target specificity using siRNA knockdown or isoform-selective inhibitors .
Methodological Recommendations
Q. What in vivo models are appropriate for pharmacokinetic (PK) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
